BenchChemオンラインストアへようこそ!

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one

lipophilicity logP membrane permeability

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic aminoketone featuring a 4-(trifluoromethyl)piperidine ring linked to a 2-aminopropanone side chain (molecular formula: C₉H₁₅F₃N₂O; MW: 224.22 g/mol). The compound belongs to the broader class of α-aminoketone-functionalized piperidines, which have been explored as monoamine transporter ligands, kinase inhibitor intermediates, and central nervous system (CNS) probe scaffolds.

Molecular Formula C9H15F3N2O
Molecular Weight 224.22 g/mol
CAS No. 1465425-67-5
Cat. No. B1466890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
CAS1465425-67-5
Molecular FormulaC9H15F3N2O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)C(F)(F)F)N
InChIInChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3
InChIKeyQOZHRTNCNRDQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one (CAS 1465425-67-5): Physicochemical and Structural Baseline for Informed Procurement


2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic aminoketone featuring a 4-(trifluoromethyl)piperidine ring linked to a 2-aminopropanone side chain (molecular formula: C₉H₁₅F₃N₂O; MW: 224.22 g/mol) . The compound belongs to the broader class of α-aminoketone-functionalized piperidines, which have been explored as monoamine transporter ligands, kinase inhibitor intermediates, and central nervous system (CNS) probe scaffolds [1]. The defining structural feature—a trifluoromethyl (-CF₃) group at the piperidine 4-position—introduces quantifiable shifts in lipophilicity, basicity, and metabolic stability relative to non-fluorinated and regioisomeric analogs, making rigorous comparator-based selection essential [2].

Why In-Class Piperidine Analogs Cannot Substitute for 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one Without Quantitative Re-Validation


Although numerous aminoketone-piperidine derivatives share a common core, the 4-CF₃ substituent drives measurable and functionally consequential differences in logP (Δ ≈ +1.0 unit), pKa (Δ ≈ −2 to −3 units), and aqueous solubility (ΔlogS ≈ 0.7–1.5 units) compared with non-fluorinated (e.g., 4-H or 4-CH₃) or regioisomeric (3-CF₃) analogs . These shifts directly alter the protonation state at physiological pH, membrane permeability, and susceptibility to oxidative metabolism—meaning a superficially “similar” compound can exhibit a divergent pharmacokinetic and target-engagement profile [1]. For laboratories designing SAR studies, screening campaigns, or scaling synthetic intermediates, procurement of the exact 4-CF₃ regioisomer is therefore a quantitative necessity, not a preference [2].

Quantitative Differentiation Evidence for 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one (CAS 1465425-67-5) Versus Comparator Analogs


Lipophilicity (logP) Enhancement: 4-CF₃ Aminopropanone versus Non-Fluorinated Analog

The 4-CF₃ group confers a logP increase of approximately +1.0 unit relative to the non-fluorinated 2-amino-1-(piperidin-1-yl)propan-1-one analog (logP ≈ 0.98—1.1) . For the parent piperidine scaffold, the CF₃-substituted variant (4-trifluoromethylpiperidine) exhibits logP values of 1.14–2.02 depending on computational method, compared with 0.84 for unsubstituted piperidine . This lipophilicity shift is consistent with a generic ΔlogP contribution of +0.8 to +1.2 documented for 4-CF₃ substitution on saturated N-heterocycles [1].

lipophilicity logP membrane permeability pharmacokinetics

Piperidine Nitrogen Basicity (pKa) Reduction: 4-CF₃ versus 4-CH₃ and Unsubstituted Piperidine

The electron-withdrawing -CF₃ group at the piperidine 4-position lowers the conjugate acid pKa of the piperidine nitrogen by approximately 2.0–3.0 units compared with unsubstituted or 4-methyl-substituted piperidine [1]. Specifically, unsubstituted piperidine has a pKa of 11.22, while 4-methylpiperidine exhibits a pKa of 11.23 . In contrast, computational predictions place the pKa of 4-(trifluoromethyl)piperidine at approximately 9.6 (predicted) . For the β-CF₃-substituted 2-(trifluoromethyl)piperidine regioisomer, the predicted pKa drops further to 7.74, confirming the electronic effect of the -CF₃ group .

basicity pKa protonation state hERG liability drug-likeness

Aqueous Solubility Reduction: 4-CF₃ versus Unsubstituted Piperidine

The introduction of the -CF₃ group at the 4-position reduces aqueous solubility by approximately one order of magnitude or more compared with unsubstituted piperidine. 4-(Trifluoromethyl)piperidine has a predicted aqueous solubility (ESOL LogS = −1.76) corresponding to ~2.64 mg/mL, whereas piperidine itself is fully miscible with water . For the non-fluorinated 2-aminopropanone analog, the logP of 0.98 suggests intermediate solubility behavior, while the 4-CF₃ substitution on the target compound is expected to shift LogS by approximately −0.7 to −1.5 units .

aqueous solubility formulation bioavailability LogS

Metabolic Stability Enhancement via Oxidative Blockade at the 4-Position

The -CF₃ group functions as a metabolically inert bioisostere that blocks cytochrome P450-mediated oxidation at the piperidine 4-position, a common metabolic soft spot for non-fluorinated piperidine-containing compounds [1]. Literature data on analogous 4-substituted piperidine series demonstrate that replacing a 4-H or 4-CH₃ with 4-CF₃ consistently reduces intrinsic microsomal clearance (Clint) by ≥50% and increases metabolic half-life (t₁/₂) in human liver microsome (HLM) assays [2]. This metabolic shielding effect is attributed to both the strong electron-withdrawing nature of CF₃ (deactivating the ring toward oxidation) and the steric bulk of the trifluoromethyl group [3].

metabolic stability microsomal clearance CYP450 half-life

Regioisomeric Differentiation: 4-CF₃ versus 3-CF₃ Piperidine in Binding and Conformational Bias

The position of the -CF₃ group on the piperidine ring (4- vs. 3-) produces quantifiable differences in both physicochemical properties and biological target engagement. 3-(Trifluoromethyl)piperidine exhibits a predicted pKa of 8.99, approximately 0.6 units lower than the 4-CF₃ regioisomer (predicted pKa 9.62), reflecting differential electronic induction through the ring . More critically, SAR studies on piperidine-based monoamine transporter ligands demonstrate that 4-substituted regioisomers can exhibit up to 10-fold differences in transporter binding affinity (Ki) compared with their 3-substituted counterparts due to altered orientation of the CF₃ group within the binding pocket [1]. Compounds with a 4-CF₃ moiety have been reported with dopamine transporter (DAT) Ki values in the low nanomolar range (10–100 nM) in competitive binding assays, whereas regioisomeric modifications can shift Ki by an order of magnitude .

regioisomer target selectivity conformational analysis binding affinity

Key Research and Procurement Scenarios Where 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one (CAS 1465425-67-5) Provides Verifiable Advantage


CNS Lead Optimization Programs Requiring Balanced Lipophilicity

For CNS drug discovery projects, the ~1-unit logP enhancement from the 4-CF₃ group (versus non-fluorinated analogs) falls within the optimal CNS drug space (logP 2–4), potentially improving blood-brain barrier (BBB) passive permeability without requiring additional lipophilic modifications [1]. Use this compound as a reference standard when evaluating CNS penetration in PAMPA-BBB or MDCK-MDR1 monolayer assays against comparator scaffolds.

hERG Liability Mitigation via Basicity Tuning

The pKa reduction of ~2–3 units associated with 4-CF₃ substitution (pKa ≈ 9.6 vs. 11.2 for non-fluorinated piperidine) reduces the fraction of protonated species at pH 7.4, a known determinant of hERG channel blockade . Incorporate this compound into cardiac safety panels (hERG patch-clamp IC₅₀ determination) to benchmark against more basic piperidine analogs and quantify safety margin improvements.

Metabolic Stability Screening Cascades for Lead Series Prioritization

Employ the 4-CF₃ aminopropanone scaffold as a metabolically stabilized comparator in HLM or hepatocyte intrinsic clearance assays [2]. The expected Clint reduction of ≥50% versus 4-H analogs allows project teams to deconvolute metabolic soft spots and prioritize series with inherent oxidative stability, reducing the need for iterative structural shielding.

Regioisomer-Dependent SAR Studies on Monoamine Transporters

When profiling dopamine, norepinephrine, or serotonin transporter binding (Ki), the exact 4-CF₃ regioisomer should be used in competitive displacement assays to avoid confounding data from 3-CF₃ positional isomers, which can exhibit up to 10× differences in affinity at DAT/NET [3]. This compound serves as a regioisomerically pure probe for establishing SAR trends in aminoketone-piperidine transporter ligand series.

Quote Request

Request a Quote for 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.